

# An In-depth Technical Guide to Ethofumesate-2-keto: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Ethofumesate-2-keto

Cat. No.: B1194127

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## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **Ethofumesate-2-keto**. As a significant metabolite of the herbicide ethofumesate, understanding its characteristics is crucial for environmental monitoring, residue analysis, and toxicological assessment. This document consolidates key data, presents detailed experimental protocols, and visualizes essential pathways and workflows to support advanced research and development.

## Chemical Identity and Properties

**Ethofumesate-2-keto**, with the IUPAC name (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate, is a primary degradation product of the herbicide ethofumesate.<sup>[1]</sup> Its formation is particularly noted in dry soil conditions through biotic degradation.<sup>[1]</sup>

Chemical Structure:

- IUPAC Name: (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate<sup>[1]</sup>
- CAS Number: 26244-33-7<sup>[1]</sup>
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>O<sub>5</sub>S<sup>[1]</sup>

- SMILES: CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C[\[2\]](#)
- InChI Key: CXWYCAYNZXSHTF-UHFFFAOYSA-N[\[1\]](#)

#### Physicochemical Properties:

A summary of the key physicochemical properties of **Ethofumesate-2-keto** is presented in the table below. While extensive quantitative solubility data is not readily available in the public domain, its solubility in various organic solvents can be inferred from its use in extraction and analytical procedures.

Property	Value	Source(s)
Molecular Weight	256.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	120-121 °C	
Boiling Point	396.9 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.352 g/cm <sup>3</sup>	<a href="#">[3]</a>
LogP (Octanol-Water Partition Coefficient)	1.8	<a href="#">[1]</a>
Water Solubility	Data not available	
Organic Solvent Solubility	Soluble in ether, benzene, petroleum ether, hexane, and likely other common organic solvents.	

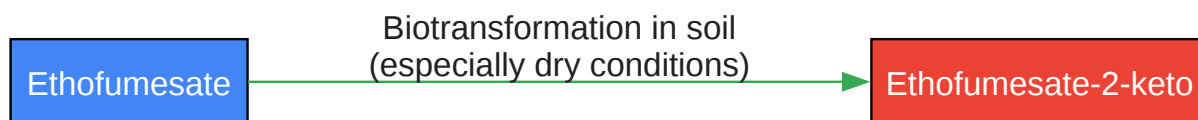
## Environmental Fate and Transformation

**Ethofumesate-2-keto** is a significant metabolite in the environmental degradation pathway of ethofumesate. The transformation primarily occurs in soil.

## Degradation Pathway of Ethofumesate

The formation of **Ethofumesate-2-keto** from its parent compound, ethofumesate, is a key step in its environmental breakdown. This process is influenced by soil conditions, particularly

moisture levels.



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Degradation of Ethofumesate to **Ethofumesate-2-keto**.

## Experimental Protocols

### Synthesis of Ethofumesate-2-keto

A detailed protocol for the synthesis of **Ethofumesate-2-keto** is provided below, adapted from available literature.

Reaction: Oxidation of 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate.

Materials:

- 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate
- Acetic acid
- 20% aqueous solution of chromic oxide
- Ether
- Aqueous sodium bicarbonate
- Benzene
- Petroleum ether

Procedure:

- Dissolve 20 parts of 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate in 200 parts of warm acetic acid.

- To this solution, add 200 parts of a 20% aqueous solution of chromic oxide.
- After approximately 15 seconds, pour the reaction mixture into water.
- Extract the aqueous solution with ether.
- Thoroughly wash the ether extracts with aqueous sodium bicarbonate.
- Dry the ether extracts and evaporate the solvent to yield the crude product.
- Recrystallize the crude product from a mixture of benzene and petroleum ether to obtain pure 2-oxo-2,3-dihydro-3,3-dimethyl-benzofuran-5-yl methanesulphonate (**Ethofumesate-2-keto**).

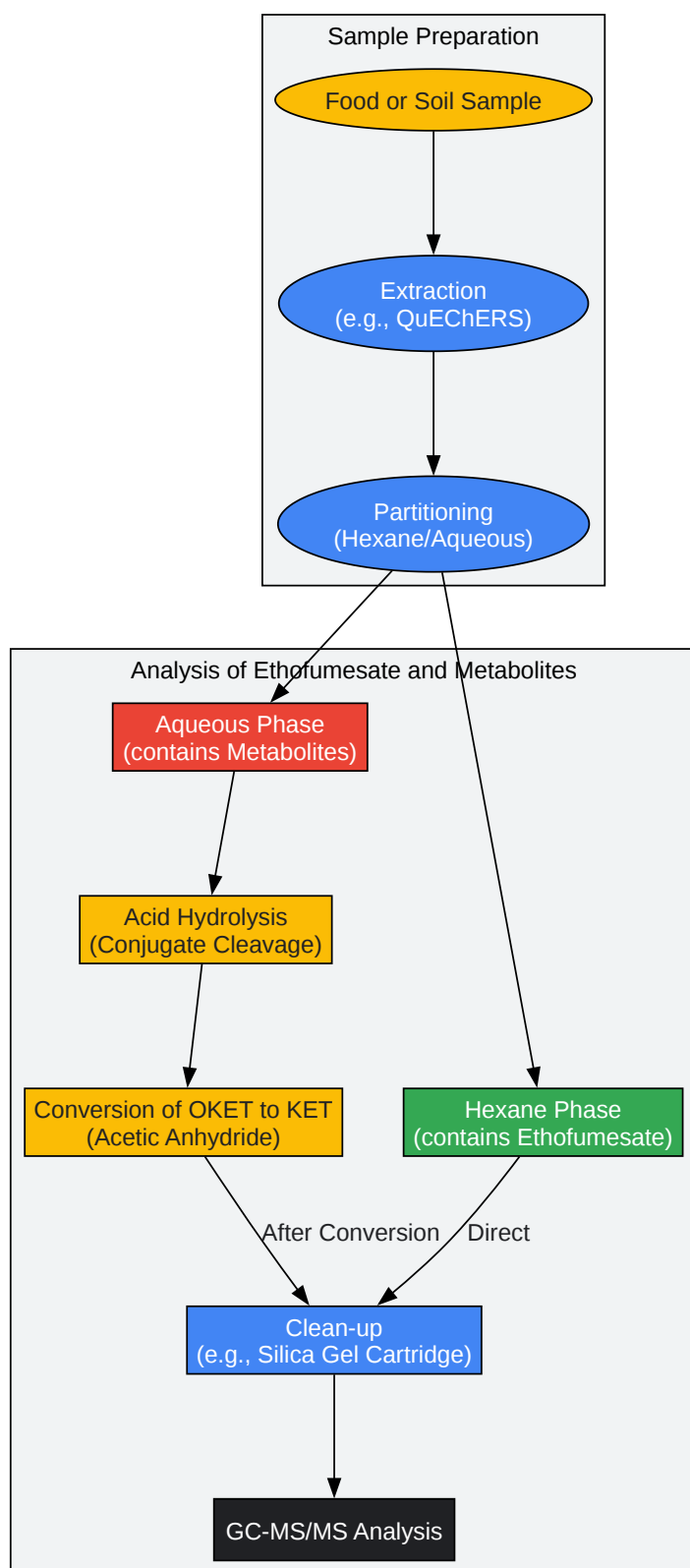
Expected Yield: Approximately 70%.

## Analytical Methodology for Total Ethofumesate Residue

The determination of total ethofumesate residues, which includes the parent compound and its key metabolites like **Ethofumesate-2-keto**, is crucial for regulatory and safety assessments. A widely used approach involves Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).<sup>[4][5]</sup>

### Principle:

The analytical method for total ethofumesate residue often involves the conversion of other metabolites, such as open-ring-2-keto-ethofumesate (OKET), into **Ethofumesate-2-keto** (KET) for a unified measurement.<sup>[4][5]</sup>



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Analytical workflow for total ethofumesate residue.

Experimental Protocol Outline (based on GC-MS/MS method for food):[\[4\]](#)[\[5\]](#)

- Sample Extraction: Homogenize the sample (e.g., garlic, onion, sugar beet). Extract with a suitable solvent system, often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
- Partitioning: Partition the extract between hexane and an aqueous sodium hydroxide solution.
- Analysis of Ethofumesate (Hexane Layer):
  - Take the hexane layer containing the parent ethofumesate.
  - Perform a clean-up step using a silica gel cartridge.
  - Analyze by GC-MS/MS.
- Analysis of Metabolites (Aqueous Layer):
  - Take the aqueous layer containing the conjugated metabolites.
  - Heat with hydrochloric acid to hydrolyze the conjugates.
  - Heat with acetic anhydride to convert open-ring-2-keto-ethofumesate (OKET) to **Ethofumesate-2-keto** (KET).
  - Perform a clean-up step using a silica gel cartridge.
  - Analyze by GC-MS/MS.

Representative GC-MS/MS Parameters:

While specific instrumental parameters can vary, the following table provides a general set of conditions for the analysis of pesticide residues, which would be a suitable starting point for method development for **Ethofumesate-2-keto**.

Parameter	Recommended Setting
GC Column	30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature	250 °C
Oven Program	Initial temp 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas	Helium at a constant flow rate of 1.2 mL/min
Ionization Mode	Electron Ionization (EI) at 70 eV
MS/MS Transitions	To be determined by direct infusion of an Ethofumesate-2-keto standard.

## Conclusion

This technical guide has provided a detailed overview of **Ethofumesate-2-keto**, a key metabolite of the herbicide ethofumesate. The compilation of its chemical and physical properties, a detailed synthesis protocol, and a comprehensive analytical workflow will serve as a valuable resource for researchers in the fields of environmental science, analytical chemistry, and toxicology. The provided diagrams offer a clear visualization of the degradation pathway and the analytical procedure, facilitating a deeper understanding of the compound's behavior and detection. Further research is warranted to establish a complete profile of its toxicological effects and to develop a broader range of certified reference materials to support accurate global monitoring.

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